

The Biological Activity of 2,4,6-Triiodophenol: A Technical Guide

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Compound of Interest

Compound Name: 2,4,6-Triiodophenol

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Abstract

2,4,6-Triiodophenol (TIP) is a halogenated phenolic compound with a range of documented biological activities. This technical guide provides an in-depth overview of its principal effects, including its anti-inflammatory, thyroid-disrupting, and cytotoxic properties. The information presented herein is intended to support further research and development efforts related to this compound. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the signaling pathways involved.

Core Biological Activities

2,4,6-Triiodophenol exhibits several key biological activities that are of interest to the scientific community. These include potent anti-inflammatory effects, disruption of the thyroid hormone system, and the induction of cellular damage through various mechanisms.

Anti-inflammatory and Analgesic Properties

TIP is recognized as a potent inhibitor of leukotriene B4 (LTB4) synthesis.^[1] LTB4 is a powerful lipid mediator involved in inflammation, promoting the recruitment and activation of neutrophils. By inhibiting LTB4 synthesis, TIP demonstrates significant anti-inflammatory and analgesic

effects, comparable to classical non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin.[1]

Thyroid System Disruption

TIP is a potent thyroid-disrupting chemical.[1] Its primary mechanism in this regard is the competitive binding to thyroid hormone transport proteins, particularly transthyretin (TTR).[1] It acts as a potent competitor for 3,3',5-L-triiodothyronine (T3) binding to TTR, and also interacts with the thyroid hormone receptor (TR).[1] This interference with thyroid hormone transport and signaling can disrupt the delicate balance of the endocrine system.

Nephrotoxicity and Cellular Damage

Recent studies have highlighted the nephrotoxic potential of TIP, demonstrating its ability to induce damage in mouse glomerular mesangial cells (MES-13 cell line).[2] This damage is mediated through a multi-faceted mechanism involving:

- **Inflammatory Imbalance:** TIP promotes the gene and protein expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF- α), interleukin-1beta (IL-1 β), and interleukin-6 (IL-6).[2]
- **Oxidative Stress:** The compound triggers an overactivation of oxidative stress pathways.[2]
- **Aberrant Apoptosis:** TIP induces programmed cell death in a manner described as aberrant.[2]

Quantitative Data

While much of the research on **2,4,6-Triiodophenol** describes its qualitative effects, some quantitative data on its cytotoxic activity in leukemia cell lines is available.

Table 1: Cytotoxic Activity of **2,4,6-Triiodophenol** (Bobel-24) in Leukemia Cell Lines

Cell Line	Cell Type	IC50 (µM)
K562	Chronic Myelogenous Leukemia	14 - 50
Raji	Burkitt's Lymphoma	14 - 50
HL-60	Acute Promyelocytic Leukemia	14 - 50
Molt-4	Acute Lymphoblastic Leukemia	14 - 50

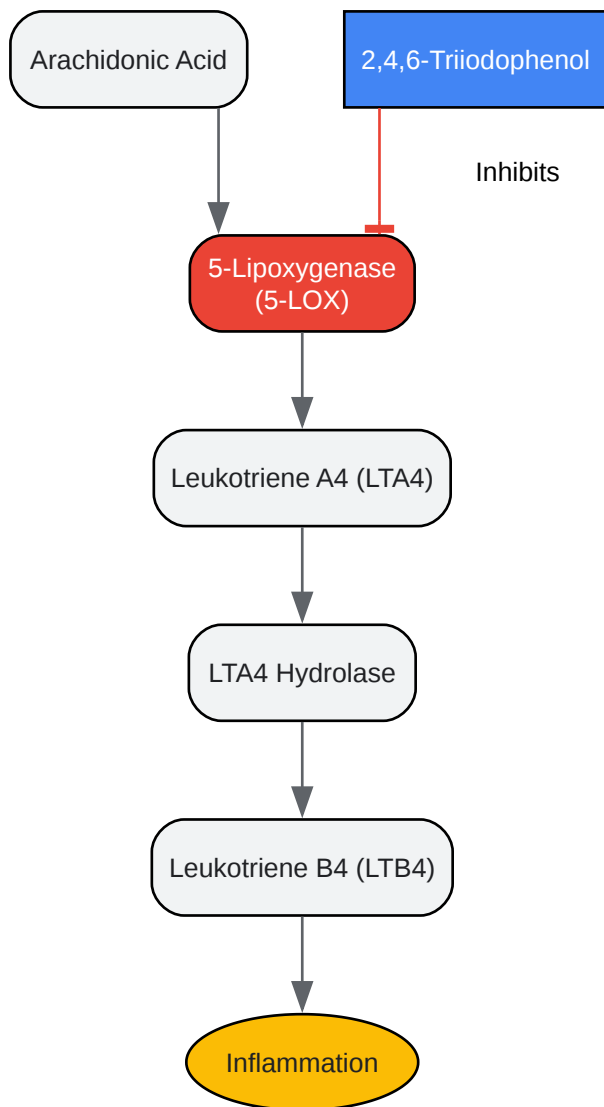
Data extracted from a study on novel triiodophenol derivatives.

Signaling Pathways

The biological activities of **2,4,6-Triiodophenol** are underpinned by its interaction with specific signaling pathways.

Inhibition of Leukotriene B4 Synthesis

TIP's anti-inflammatory action is primarily due to its inhibition of the 5-lipoxygenase (5-LOX) pathway, which is responsible for the synthesis of leukotrienes.

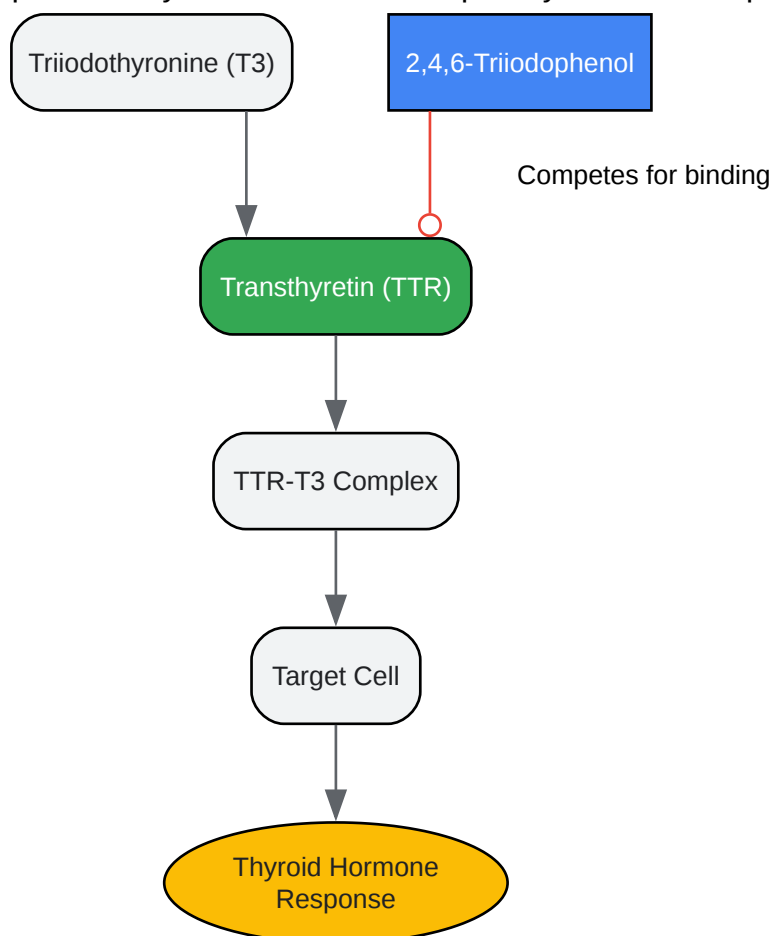
Inhibition of LTB₄ Synthesis by 2,4,6-Triiodophenol[Click to download full resolution via product page](#)

Caption: Inhibition of the 5-Lipoxygenase pathway by **2,4,6-Triiodophenol**.

Disruption of Thyroid Hormone Signaling

TIP interferes with the normal transport and signaling of thyroid hormones by competing with T₃ for binding to transthyretin.

Disruption of Thyroid Hormone Transport by 2,4,6-Triiodophenol



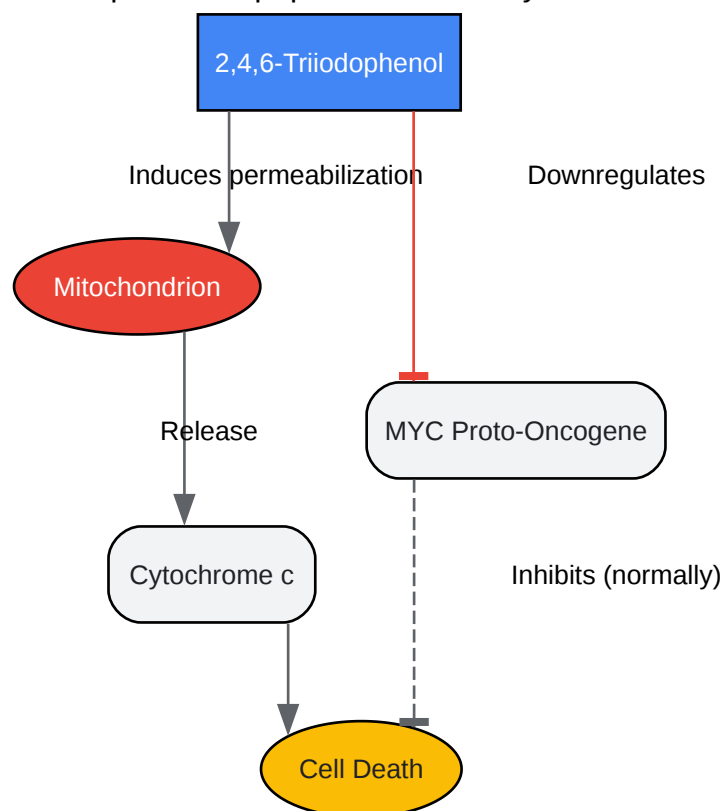
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Caption: Competitive binding of **2,4,6-Triiodophenol** to Transthyretin.

Induction of Apoptosis in Leukemia Cells

In leukemia cells, TIP and its derivatives induce a caspase-independent form of mitochondrial apoptosis.

Caspase-Independent Apoptosis Induced by 2,4,6-Triiodophenol



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References

- 1. 2,4,6-Triiodophenol|98%|CAS 609-23-4 [benchchem.com]
- 2. 2,4,6-triiodophenol induces glomerular mesangial cell damage through inflammatory imbalance, oxidative stress overactivation, and aberrant apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

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